molecular formula C22H18ClN3O2 B2421571 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine CAS No. 362490-48-0

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine

Cat. No. B2421571
CAS RN: 362490-48-0
M. Wt: 391.86
InChI Key: PONRPCQURXILMK-UHFFFAOYSA-N
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Description

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Scientific Research Applications

Anticancer Properties

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine has shown potential in cancer research. A related compound, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was discovered as a potent apoptosis inducer and an effective anticancer agent. This compound demonstrated high efficacy in various cancer models, including human MX-1 breast cancer, due to its excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, including compounds similar to this compound, have been a subject of study. One research focused on synthesizing and characterizing 4-(3-Chlorophenylamino)-6-methoxy quinazoline derivatives, highlighting the versatility of quinazoline compounds in chemical synthesis (Yan et al., 2013).

Biological Activity

Several studies have explored the biological activities of quinazoline derivatives. For example, a series of 4-aminoquinazoline derivatives demonstrated the ability to inhibit tumor cells, indicating the potential of quinazoline compounds in developing new therapeutic agents (Liu et al., 2007).

Antimicrobial Activity

Quinazolinone derivatives, including structures similar to this compound, have been investigated for their antimicrobial properties. Novel quinazolinone derivatives synthesized from various primary aromatic amines displayed significant antimicrobial activity, offering potential in the development of new antimicrobial agents (Habib et al., 2012).

DNA-Binding Properties

The design and synthesis of N-alkyl(anilino)quinazoline derivatives, which are structurally related to this compound, revealed significant DNA interaction. These compounds were evaluated for their DNA-binding properties, suggesting their potential role in the development of DNA-targeted therapies (Garofalo et al., 2010).

properties

IUPAC Name

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-27-16-9-11-19(20(13-16)28-2)25-22-24-18-10-8-15(23)12-17(18)21(26-22)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONRPCQURXILMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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